![molecular formula C12H7F6N3O2 B6344429 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole CAS No. 1240567-97-8](/img/structure/B6344429.png)

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

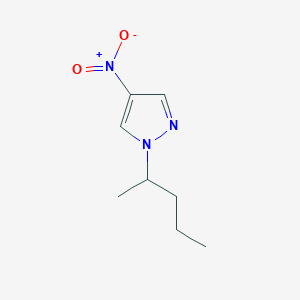

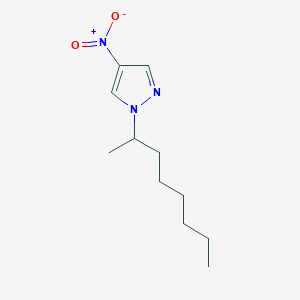

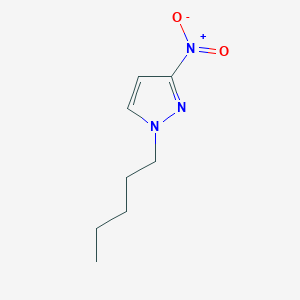

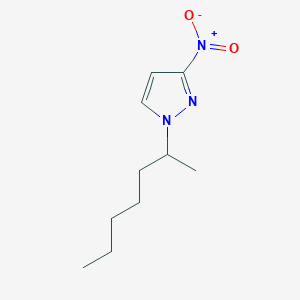

This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the nitro group (NO2) and the trifluoromethyl (CF3) groups on the phenyl ring can influence the electronic properties of the molecule.

Synthesis Analysis

The synthesis of such compounds involves the use of heterocyclic building blocks . A practical synthetic method for functionalized 1-methyl-3/5-trifluoromethyl pyrazole derivatives has been reported . The synthesis involves alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also involves lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods . The presence of the nitro group and the trifluoromethyl groups on the phenyl ring can influence the electronic properties of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the nitro and trifluoromethyl groups . These groups can participate in various chemical reactions, such as disrupting protein function or generating reactive oxygen species.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the nitro and trifluoromethyl groups . These groups can influence the electronic properties of the molecule, which can affect its reactivity and stability .Scientific Research Applications

Lithium-Sulfur Batteries

This compound has been used in the development of lithium-sulfur (Li–S) batteries . Specifically, a 3,5-bis (trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized . The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

Synthesis of Diamine Building Blocks

The compound has been used in the synthesis of diamine building blocks . A monosubstituted benzene-1,2-diamine building block, N1 - (3,5-bis (trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis (trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .

Functionalization onto Biomolecules

It can also be functionalized onto biomolecules , advanced materials, or polymers containing an alkyne .

Derivatization Reagent in Detection of Uracil

The compound has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .

Enantioselective Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist

It has been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activity . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazole moiety make it a promising candidate for the development of new materials with specific functionalities, such as organic electronics or fluorinated polymers .

Mechanism of Action

Target of Action

A related compound, 3,5-bis(trifluoromethyl)benzyl, has been used in the construction of covalent organic frameworks (cofs) to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .

Mode of Action

The compound’s mode of action is related to its high electronegativity and large steric hindrance. These properties allow it to successfully suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .

Biochemical Pathways

The compound’s ability to suppress the diffusion of polysulfides suggests that it may influence electron transport pathways in the context of battery chemistry .

Result of Action

The compound’s action results in improved capacity and cyclic stability of lithium-sulfur batteries. Specifically, cells with the compound modified separator exhibited a high initial capacity and maintained a significant portion of this capacity after 500 cycles .

properties

IUPAC Name |

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F6N3O2/c13-11(14,15)8-3-7(4-9(5-8)12(16,17)18)6-20-2-1-10(19-20)21(22)23/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITMIIVXZGWXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)

![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)